7-Bromo-6-fluoro-4-methylquinoline
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Overview
Description
7-Bromo-6-fluoro-4-methylquinoline is a quinoline derivative characterized by the presence of bromine, fluorine, and methyl groups on its quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoro-4-methylquinoline typically involves multi-step reactions. One common method includes the nucleophilic substitution of halogen atoms on a quinoline precursor. For instance, starting with a 4-methylquinoline derivative, bromination and fluorination reactions can be sequentially performed to introduce the bromine and fluorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling, which involves the use of boron reagents, can be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-fluoro-4-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in liquid ammonia can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
7-Bromo-6-fluoro-4-methylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoro-4-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. For instance, the compound can inhibit bacterial DNA gyrase, leading to the disruption of DNA synthesis and bacterial cell death .
Comparison with Similar Compounds
- 7-Fluoro-2-methylquinoline-8-boronic acid
- 4-Bromo-6-fluoro-2-methylquinoline
- 5-Fluoro-6-methoxy-8-nitroquinoline
Uniqueness: 7-Bromo-6-fluoro-4-methylquinoline is unique due to the specific combination of bromine, fluorine, and methyl groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7BrFN |
---|---|
Molecular Weight |
240.07 g/mol |
IUPAC Name |
7-bromo-6-fluoro-4-methylquinoline |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-13-10-5-8(11)9(12)4-7(6)10/h2-5H,1H3 |
InChI Key |
FDZSBHSEUUZGNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NC=C1)Br)F |
Origin of Product |
United States |
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